2-Bromo-3'-methoxybiphenyl
Description
2-Bromo-3'-methoxybiphenyl is a halogenated biphenyl derivative characterized by a bromine atom at the 2-position of one benzene ring and a methoxy group (-OCH₃) at the 3'-position of the adjacent ring. For instance, it serves as a substrate in cyclolanthanation reactions, where its nonsymmetrical substitution pattern leads to the formation of regioisomeric products. NMR analysis of such reactions reveals a 4:1 ratio of regioisomers (e.g., 4ga and 4gb), highlighting the influence of substituent positioning on reaction outcomes .
The compound’s structure enables unique electronic and steric effects, making it valuable for exploring regioselectivity in cross-coupling and cyclization reactions.
Properties
Molecular Formula |
C13H11BrO |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
1-bromo-2-(3-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H11BrO/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h2-9H,1H3 |
InChI Key |
KTVIDZLVLYSWQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Data Table: Key Properties and Reactivity
Substituent Effects on Regioselectivity
This compound vs. 2-Bromo-3'-trifluoromethylbiphenyl :
The methoxy group in this compound induces moderate regioselectivity (4:1 isomer ratio) in cyclolanthanation reactions due to its electron-donating nature and steric bulk. In contrast, the trifluoromethyl group in 2-Bromo-3'-trifluoromethylbiphenyl (2h) achieves full regioselectivity , favoring a single product (4gb ). This stark difference underscores the role of electron-withdrawing groups (e.g., -CF₃) in directing reaction pathways .- 2-Bromo-4'-methoxyacetophenone: This acetophenone derivative differs in both substituent position (methoxy at 4') and functional group (acetyl moiety). The acetyl group enhances electrophilicity, making it reactive in nucleophilic substitutions. Its primary use as a manufacturing intermediate under controlled conditions highlights its utility in ketone-based syntheses .
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